molecular formula C6H9Br2N3 B6185007 5-(bromomethyl)-3-cyclopropyl-1H-1,2,4-triazole hydrobromide CAS No. 2624138-34-5

5-(bromomethyl)-3-cyclopropyl-1H-1,2,4-triazole hydrobromide

Cat. No.: B6185007
CAS No.: 2624138-34-5
M. Wt: 282.96 g/mol
InChI Key: HJPRVDZHMPCPQN-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3-cyclopropyl-1H-1,2,4-triazole hydrobromide is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(bromomethyl)-3-cyclopropyl-1H-1,2,4-triazole hydrobromide typically involves the bromination of a precursor compound. One common method involves the reaction of 3-cyclopropyl-1H-1,2,4-triazole with bromomethylating agents under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or acetonitrile, and a catalyst like N-bromosuccinimide (NBS) is often used to facilitate the bromination process .

Industrial Production Methods

For large-scale industrial production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are precisely controlled. The use of azeotropic distillation to remove water and other by-products can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3-cyclopropyl-1H-1,2,4-triazole hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can produce corresponding aldehydes or carboxylic acids .

Scientific Research Applications

5-(Bromomethyl)-3-cyclopropyl-1H-1,2,4-triazole hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-3-cyclopropyl-1H-1,2,4-triazole hydrobromide involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of specific enzymes or receptors. This can result in the modulation of biological pathways, making the compound useful in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Bromomethyl)-3-methyl-1H-1,2,4-triazole hydrobromide
  • 5-(Bromomethyl)-3-phenyl-1H-1,2,4-triazole hydrobromide
  • 5-(Bromomethyl)-3-ethyl-1H-1,2,4-triazole hydrobromide

Uniqueness

Compared to similar compounds, 5-(bromomethyl)-3-cyclopropyl-1H-1,2,4-triazole hydrobromide is unique due to the presence of the cyclopropyl group. This group imparts specific steric and electronic properties that can influence the compound’s reactivity and biological activity. The cyclopropyl group can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

2624138-34-5

Molecular Formula

C6H9Br2N3

Molecular Weight

282.96 g/mol

IUPAC Name

5-(bromomethyl)-3-cyclopropyl-1H-1,2,4-triazole;hydrobromide

InChI

InChI=1S/C6H8BrN3.BrH/c7-3-5-8-6(10-9-5)4-1-2-4;/h4H,1-3H2,(H,8,9,10);1H

InChI Key

HJPRVDZHMPCPQN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NNC(=N2)CBr.Br

Purity

95

Origin of Product

United States

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